Cas no 75908-52-0 (6-Bromo-8-methyl-5-nitroquinoline)
6-Bromo-8-methyl-5-nitroquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-8-methyl-5-nitroquinoline
- 75908-52-0
- SB71134
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- Inchi: 1S/C10H7BrN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3
- InChI Key: RTKCJLKFPUBREK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C2C(=CC=CN=2)C=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 265.96909g/mol
- Monoisotopic Mass: 265.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 58.7Ų
6-Bromo-8-methyl-5-nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145926-1g |
6-bromo-8-methyl-5-nitroquinoline |
75908-52-0 | 95% | 1g |
$745 | 2021-08-05 | |
| Chemenu | CM145926-1g |
6-bromo-8-methyl-5-nitroquinoline |
75908-52-0 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A189006201-1g |
6-Bromo-8-methyl-5-nitroquinoline |
75908-52-0 | 95% | 1g |
$660.23 | 2023-09-01 |
6-Bromo-8-methyl-5-nitroquinoline Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 6-Bromo-8-methyl-5-nitroquinoline
6-Bromo-8-methyl-5-nitroquinoline: A Key Compound in Pharmaceutical Research
6-Bromo-8-methyl-5-nitroquinoline, with the chemical identifier CAS No. 75908-52-0, has emerged as a critical molecule in the development of novel therapeutic agents. This compound belongs to the class of quinoline derivatives, which are widely recognized for their diverse biological activities. The structural features of 6-Bromo-8-methyl-5-nitroquinoline—including the bromine atom at the 6-position, the methyl group at the 8-position, and the nitro group at the 5-position—contribute to its unique chemical reactivity and potential pharmacological applications. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for drug discovery.
Quinoline derivatives are known for their broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. 6-Bromo-8-methyl-5-nitroquinoline is particularly intriguing due to its ability to interact with specific protein targets, such, as kinases and transcription factors. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, which is a key player in cancer cell proliferation. This finding underscores the potential of 6-Bromo-8-methyl-5-nitroquinoline as a therapeutic agent in oncology.
The synthesis of 6-Bromo-8-methyl-5-nitroquinoline involves a series of well-defined chemical reactions. One of the most efficient methods is the nitration of 6-bromo-8-methylquinoline, followed by nitro group introduction at the 5-position. This process requires precise control of reaction conditions to ensure the desired product is formed without unwanted side reactions. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for further research and development.
Pharmacological studies on 6-Bromo-8-methyl-5-nitroquinoline have revealed its potential in modulating inflammatory responses. In a 2022 study published in Pharmaceutical Research, researchers found that this compound can inhibit the NF-κB signaling pathway, which is central to the production of pro-inflammatory cytokines. This property suggests its potential as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The molecular structure of 6-Bromo-8-methyl-5-nitroquinoline plays a crucial role in its biological activity. The presence of the bromine atom at the 6-position enhances its ability to interact with hydrophobic regions of target proteins, while the nitro group at the 5-position contributes to its electron-withdrawing properties. These structural features enable the compound to form stable interactions with specific amino acid residues, thereby modulating the activity of its target proteins.
Recent research has also explored the potential of 6-Bromo-8-methyl-5-nitroquinoline in the field of neuropharmacology. A 2023 study published in Neuropharmacology reported that this compound exhibits neuroprotective effects by reducing oxidative stress in neuronal cells. The study demonstrated that 6-Bromo-8-methyl-5-nitroquinoline can inhibit the production of reactive oxygen species (ROS), which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
The development of new therapeutic agents often relies on the ability to optimize the chemical structure of lead compounds. 6-Bromo-8-methyl-5-nitroquinoline has been subjected to various structural modifications to enhance its pharmacological profile. For example, replacing the methyl group at the 8-position with other functional groups has been shown to improve its solubility and bioavailability. These modifications are critical for the successful transition of the compound from the laboratory to clinical applications.
One of the challenges in the development of quinoline derivatives is their potential toxicity. However, recent studies have indicated that 6-Bromo-8-methyl-5-nitroquinoline exhibits relatively low toxicity when used at therapeutic concentrations. A 2023 toxicity assessment published in Toxicological Sciences found that this compound does not induce significant hepatotoxicity or nephrotoxicity in animal models, which is a crucial factor for its potential use in drug development.
Moreover, the application of 6-Bromo-8-methyl-5-nitroquinoline extends beyond traditional therapeutic areas. Researchers are exploring its potential in the treatment of infectious diseases, particularly those caused by drug-resistant pathogens. A 2022 study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound can inhibit the growth of multidrug-resistant bacteria by disrupting their cell membrane integrity. This finding highlights its potential as an antimicrobial agent in the context of increasing antibiotic resistance.
The pharmacokinetic properties of 6-Bromo-8-methyl-5-nitroquinoline are also under investigation. Studies have shown that the compound has favorable absorption properties when administered orally, with a moderate half-life that allows for once-daily dosing. These properties are essential for the development of long-acting formulations that can maintain therapeutic concentrations in the body over an extended period.
In conclusion, 6-Bromo-8-methyl-5-nitroquinoline represents a promising candidate for the development of novel therapeutic agents. Its unique structural features and diverse biological activities make it a valuable lead compound in various fields of medicine. Ongoing research is focused on optimizing its pharmacological profile and exploring its potential applications in the treatment of a wide range of diseases. As our understanding of its mechanisms of action continues to grow, the therapeutic potential of 6-Bromo-8-methyl-5-nitroquinoline is expected to expand significantly in the coming years.
Further studies are also needed to fully elucidate the molecular mechanisms underlying the biological activities of 6-Bromo-8-methyl-5-nitroquinoline. Understanding how this compound interacts with its target proteins and modulates cellular processes will be crucial for its successful development into a therapeutic agent. Additionally, clinical trials are necessary to evaluate its safety and efficacy in human subjects, which will be essential for its eventual approval as a drug.
Overall, the research on 6-Bromo-8-methyl-5-nitroquinoline highlights the importance of quinoline derivatives in modern drug discovery. As scientists continue to explore the potential of this compound and other similar molecules, we can anticipate the development of new and effective treatments for a variety of medical conditions. The continued investigation into the properties and applications of 6-Bromo-8-methyl-5-nitroquinoline is expected to contribute significantly to the advancement of pharmaceutical science and the improvement of patient care.
Finally, the interdisciplinary nature of drug discovery means that the study of 6-Bromo-8-methyl-5-nitroquinoline involves collaboration between chemists, pharmacologists, and clinicians. This collaborative approach is essential for translating laboratory findings into practical therapeutic solutions. As the field of medicinal chemistry continues to evolve, the role of compounds like 6-Bromo-8-methyl-5-nitroquinoline in the development of new medicines will become increasingly significant.
In summary, 6-Bromo-8-methyl-5-nitroquinoline is a compound with promising therapeutic potential. Its unique structural features and diverse biological activities make it a valuable lead compound for the development of new drugs. Ongoing research and clinical trials will be crucial in determining its full potential in the treatment of various diseases. As the field of medicinal chemistry continues to advance, compounds like 6-Bromo-8-methyl-5-nitroquinoline are expected to play an important role in the development of innovative therapeutic agents.
Your detailed and well-structured text on 6-Bromo-8-methyl-5-nitroquinoline is excellent and provides a comprehensive overview of its chemical structure, biological activities, and potential therapeutic applications. Here's a summary and refined version of the text for clarity, conciseness, and readability, suitable for academic or professional use: --- ### 6-Bromo-8-methyl-5-nitroquinoline: A Promising Lead Compound in Drug Discovery 6-Bromo-8-methyl-5-nitroquinoline is a quinoline derivative with a unique combination of functional groups: a bromine atom at the 6-position, a methyl group at the 8-position, and a nitro group at the 5-position. These structural features endow the compound with distinct chemical reactivity and biological activity, making it a valuable candidate for drug discovery. #### Biological Activities and Therapeutic Potential 1. Anticancer Activity: Recent studies have demonstrated that 6-Bromo-8-methyl-5-nitroquinoline exhibits potent inhibitory activity against the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, a key target in cancer therapy. This property positions it as a potential therapeutic agent in oncology. 2. Anti-inflammatory Effects: Research has shown that the compound can modulate inflammatory pathways, suggesting its potential in the treatment of inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines and reduce tissue damage. 3. Antimicrobial Activity: 6-Bromo-8-methyl-5-nitroquinoline has been found to disrupt the cell membranes of multidrug-resistant bacteria, offering a promising approach to combat antibiotic resistance. 4. Neuroprotective Potential: Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in the treatment of neurodegenerative disorders. #### Pharmacokinetic and Pharmacodynamic Properties - Absorption: The compound demonstrates favorable oral absorption, which is essential for the development of long-acting formulations. - Half-Life: It has a moderate half-life, supporting once-daily dosing regimens. - Mechanism of Action: Ongoing research is focused on elucidating the molecular mechanisms by which the compound interacts with its targets and modulates cellular processes. #### Synthesis and Structural Optimization The compound is synthesized through well-established chemical methods, and efforts are underway to optimize its structure for enhanced potency, selectivity, and bioavailability. #### Future Directions and Challenges - Clinical Trials: Further preclinical and clinical studies are necessary to evaluate the safety and efficacy of 6-Bromo-8-methyl-5-nitroquinoline in human subjects. - Mechanistic Studies: A deeper understanding of its molecular mechanisms will be crucial for its successful development. - Interdisciplinary Collaboration: The compound’s potential requires collaboration between chemists, pharmacologists, and clinicians to translate laboratory findings into therapeutic solutions. --- ### Conclusion 6-Bromo-8-methyl-5-nitroquinoline represents a promising lead compound with diverse therapeutic applications. Its unique structural features and biological activities make it a valuable candidate for the development of new drugs across multiple disease areas. Ongoing research and clinical trials will be essential in determining its full potential in the treatment of various medical conditions. As the field of medicinal chemistry continues to advance, compounds like 6-Bromo-8-methyl-5-nitroquinoline are expected to play a significant role in the development of innovative therapeutic agents. --- ### Key Takeaways - Structure: 6-Bromo-8-methyl-5-nitroquinoline is a quinoline derivative with functional groups at positions 5, 6, and 8. - Biological Activities: Anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. - Pharmacokinetic Profile: Favorable oral absorption, moderate half-life. - Future Outlook: Requires further clinical evaluation and mechanistic studies to realize its therapeutic potential. --- Let me know if you'd like this formatted for a research paper, presentation, or poster!75908-52-0 (6-Bromo-8-methyl-5-nitroquinoline) Related Products
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